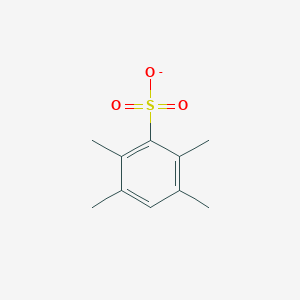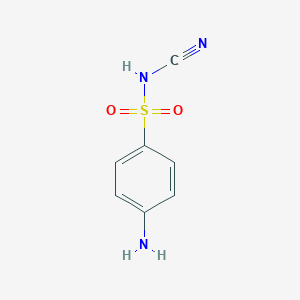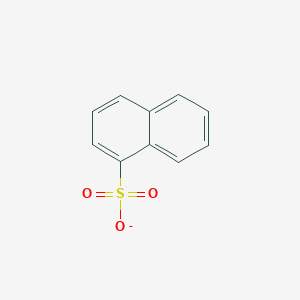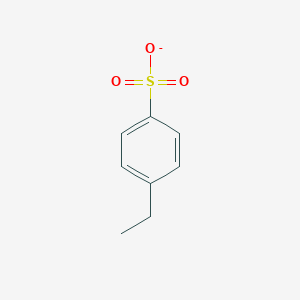![molecular formula C14H13NO5S B229834 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. Meclofenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that are involved in the regulation of inflammation, pain, and fever.
Mécanisme D'action
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the regulation of the immune response. 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been extensively studied, and its mechanism of action is well understood. However, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid also has some limitations for lab experiments. It has been shown to have some cytotoxic effects, which may limit its use in certain experiments. Additionally, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the development of 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid analogs that have improved pharmacological properties, such as increased potency or reduced cytotoxicity. Additionally, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been shown to have potential as a cancer treatment, and further research is needed to explore its potential in this area. Finally, 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been shown to have some anti-viral properties, and further research is needed to explore its potential use in the treatment of viral infections.
Méthodes De Synthèse
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid can be synthesized by the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with a reducing agent such as iron powder or zinc dust to obtain 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid.
Applications De Recherche Scientifique
2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C14H13NO5S |
|---|---|
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H13NO5S/c1-9-2-4-10(5-3-9)15-21(19,20)11-6-7-13(16)12(8-11)14(17)18/h2-8,15-16H,1H3,(H,17,18) |
Clé InChI |
VRDPYHDVZAMINE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)
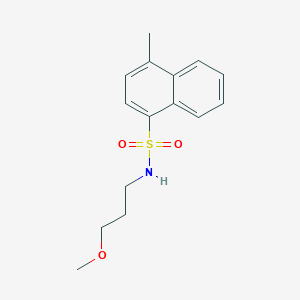
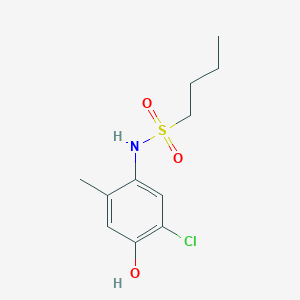
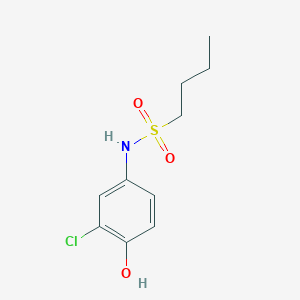

![2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
